Product packaging for 8-(Chloromethyl)isoquinoline(Cat. No.:)

8-(Chloromethyl)isoquinoline

Cat. No.: B13681381
M. Wt: 177.63 g/mol
InChI Key: QAIQHLXTPNUIPG-UHFFFAOYSA-N
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Description

8-(Chloromethyl)isoquinoline (CAS 787615-01-4) is a high-purity chemical building block designed for research and development in medicinal chemistry. This compound features a reactive chloromethyl group on the isoquinoline scaffold, a structure recognized as a privileged framework in drug discovery due to its presence in numerous biologically active alkaloids and pharmaceuticals . The isoquinoline core is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects . The chloromethyl moiety provides a versatile handle for further chemical modification, enabling researchers to synthesize diverse derivatives, create molecular conjugates, or attach the isoquinoline structure to other molecules or solid supports. This makes this compound particularly valuable in structure-activity relationship (SAR) studies, the development of targeted therapeutics, and the synthesis of more complex molecules for biological screening . As a key intermediate, it can be used to develop compounds that interact with various biological targets, such as topoisomerases and kinases, which are relevant in oncology and other disease areas . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for administration to humans. Researchers should consult the Safety Data Sheet (MSDS) before use and handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN B13681381 8-(Chloromethyl)isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClN

Molecular Weight

177.63 g/mol

IUPAC Name

8-(chloromethyl)isoquinoline

InChI

InChI=1S/C10H8ClN/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6H2

InChI Key

QAIQHLXTPNUIPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CCl

Origin of Product

United States

Mechanistic Investigations of 8 Chloromethyl Isoquinoline Reactivity

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group at the 8-position of the isoquinoline (B145761) scaffold is an excellent electrophilic site for nucleophilic attack. The reaction involves the displacement of the chloride ion, a good leaving group, by a variety of nucleophiles. These reactions are fundamental in the functionalization of the isoquinoline core, allowing for the introduction of diverse chemical moieties.

The nucleophilic substitution at the benzylic carbon of 8-(chloromethyl)isoquinoline can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) pathway. The operative mechanism is highly dependent on the reaction conditions. spcmc.ac.in As a primary benzylic halide, this compound is sterically accessible, which favors the S(_N)2 pathway. libretexts.org However, the benzylic position can also stabilize a carbocation intermediate through resonance with the isoquinoline ring system, making an S(_N)1 pathway plausible under specific conditions. spcmc.ac.in

The S(_N)2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. Its rate is dependent on the concentrations of both the substrate and the nucleophile (second-order kinetics). scribd.com In contrast, the S(_N)1 mechanism is a two-step process involving the initial, slow formation of a carbocation intermediate, followed by a rapid attack by the nucleophile. The rate of the S(_N)1 reaction is dependent only on the concentration of the substrate (first-order kinetics). scribd.com

While specific kinetic and thermodynamic data for this compound are not extensively documented, the expected characteristics for each pathway can be summarized based on established principles of physical organic chemistry.

Table 1: Comparison of Expected Kinetic and Thermodynamic Profiles for S(_N)1 and S(_N)2 Reactions of this compound

Feature S(_N)1 Pathway S(_N)2 Pathway
Kinetics First-order: rate = k[C(_1)(_0)H(_8)ClN] Second-order: rate = k[C(_1)(_0)H(_8)ClN][Nucleophile]
Mechanism Two steps, formation of a benzylic carbocation intermediate Concerted, single-step mechanism
Intermediate Planar benzylic carbocation, stabilized by resonance Pentacoordinate transition state
Stereochemistry Racemization (if a chiral center is formed) Inversion of configuration (not applicable here)
Favorable Substrate Tertiary > Secondary > Primary (Benzylic is favorable) savemyexams.com Methyl > Primary > Secondary (Benzylic is favorable) savemyexams.com
Favorable Nucleophile Weak (e.g., H₂O, ROH) libretexts.org Strong (e.g., I⁻, RS⁻, CN⁻) libretexts.org
Favorable Solvent Polar Protic (e.g., Ethanol, Water) libretexts.org Polar Aprotic (e.g., Acetone, DMF, DMSO) libretexts.org
Leaving Group Good leaving group required (e.g., Cl⁻, Br⁻, I⁻, OTs⁻) Good leaving group required

The choice of nucleophile and solvent is critical in directing the nucleophilic substitution of this compound towards either an S(_N)1 or S(_N)2 pathway. libretexts.org

Nucleophile Structure: Strong nucleophiles, which are typically anionic species with high electron density (e.g., thiols, cyanides, azides), favor the S(_N)2 mechanism. libretexts.org These nucleophiles are potent enough to attack the electrophilic carbon directly without waiting for the leaving group to depart. Conversely, weak, neutral nucleophiles like water or alcohols favor the S(_N)1 mechanism, as they typically react with the more electrophilic carbocation intermediate after it has formed. libretexts.orglibretexts.org

Solvent Polarity: The polarity and protic nature of the solvent play a dual role. libretexts.org

Polar protic solvents (e.g., water, ethanol, methanol) have the ability to solvate both cations and anions effectively. They stabilize the carbocation intermediate of the S(_N)1 pathway through dipole-ion interactions and the leaving group anion through hydrogen bonding, thus accelerating the S(_N)1 rate. libretexts.orgfud.edu.ng

Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone) can solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "bare" and more reactive, which favors the concerted S(_N)2 mechanism. libretexts.orglibretexts.org

Table 2: Predicted Reaction Pathway for this compound Under Various Conditions

Nucleophile Solvent Predominant Pathway Expected Product Example
Sodium Cyanide (NaCN) DMSO S(_N)2 8-(Cyanomethyl)isoquinoline
Sodium Azide (NaN₃) DMF S(_N)2 8-(Azidomethyl)isoquinoline
Ammonia (NH₃) Ethanol S(_N)2 8-(Aminomethyl)isoquinoline
Water (H₂O) Water (Solvolysis) S(_N)1 8-(Hydroxymethyl)isoquinoline
Ethanol (EtOH) Ethanol (Solvolysis) S(_N)1 8-(Ethoxymethyl)isoquinoline

For this compound, nucleophilic substitution occurs exclusively at the chloromethyl carbon. The positions on the aromatic isoquinoline ring are not susceptible to substitution under these conditions. Therefore, these reactions are inherently regioselective for the benzylic position.

Stereochemistry is not a factor in the substitution of this compound itself, as the electrophilic carbon is not a stereocenter. If the incoming nucleophile or the existing molecule were chiral, the formation of diastereomers would be possible, but the substitution reaction at the achiral -CH₂Cl group does not create a new stereocenter.

Cross-Coupling Reactions Involving the Chloromethyl Moiety

While cross-coupling reactions traditionally involve the activation of C(sp²)–halogen bonds, the benzylic C(sp³)–Cl bond in this compound can also participate in certain transition metal-catalyzed transformations. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are exceptionally versatile for cross-coupling reactions. nih.gov However, their application with benzylic chlorides like this compound varies depending on the specific reaction type.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. tcichemicals.comlibretexts.org While typically used for aryl halides, the Suzuki-Miyaura reaction can be adapted for C(sp³)–Cl bonds, including benzylic chlorides. The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the activated boronic acid (or its ester) and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. harvard.edu While specific examples using this compound are scarce, the coupling of other benzylic chlorides is known, suggesting this pathway is feasible. harvard.edu Studies on related hetaryl chlorides, including isoquinolines, have sometimes shown lower yields in Suzuki-Miyaura reactions, potentially due to catalyst inhibition by the heterocyclic nitrogen. nih.gov

Heck Reaction: The conventional Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgdiva-portal.org The mechanism requires oxidative addition to a C(sp²)–X bond, followed by migratory insertion of the alkene and β-hydride elimination. wikipedia.org The C(sp³)–Cl bond of this compound does not typically undergo this reaction sequence, making the standard Heck reaction inapplicable at this position.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper. organic-chemistry.orgorganic-chemistry.org Similar to the Heck reaction, the standard mechanism relies on the oxidative addition of palladium to a C(sp²)–X bond. nih.gov Therefore, a direct Sonogashira coupling at the chloromethyl group is not a standard transformation. However, the chloromethyl group can participate in tandem reactions. For instance, a related 2-chloro-3-(chloromethyl)quinoline (B1586034) was shown to first undergo a Sonogashira reaction at the C2-Cl position, followed by a nucleophilic substitution where the nitrogen of another isoquinoline molecule attacks the chloromethyl group, leading to a dimer. irantypist.com

Table 3: Applicability of Common Palladium-Catalyzed Reactions to the Chloromethyl Group

Reaction Typical Substrate Applicability to this compound Mechanism Note
Suzuki-Miyaura R-X (X=Br, I, OTf, Cl) Feasible Involves oxidative addition to the C(sp³)–Cl bond. harvard.edu
Heck C(sp²)-X Unlikely Standard mechanism requires a C(sp²)-Pd intermediate and β-hydride elimination. wikipedia.org
Sonogashira C(sp²)-X Unlikely (Direct) Standard mechanism requires a C(sp²)-Pd intermediate. organic-chemistry.org Can act as an alkylating agent in tandem reactions. irantypist.com

Copper catalysis offers an alternative to palladium for certain cross-coupling reactions, often at a lower cost. rsc.org

Copper-catalyzed reactions, such as Ullmann-type couplings, are well-established for forming C–N, C–O, and C–S bonds. mdpi.com While these typically involve aryl halides, copper catalysis can also facilitate the coupling of alkyl halides. For instance, copper(I) salts are known to catalyze the coupling of terminal alkynes with organic halides in Sonogashira-type reactions, sometimes without palladium. organic-chemistry.orgnih.gov There are also reports of copper-catalyzed methods for the synthesis of isoquinoline scaffolds. mdpi.com The application of copper catalysts to directly couple nucleophiles with the chloromethyl group of this compound represents an area of potential synthetic utility, particularly for forming C-C and C-heteroatom bonds under conditions complementary to those used with palladium. nih.govsioc-journal.cn

Electrophilic Reactions on the Isoquinoline Ring System (if influenced by C-8 chloromethyl)

The reactivity of the isoquinoline ring toward electrophilic substitution is dictated by the electronic properties of its bicyclic system, which combines a benzene (B151609) ring and a pyridine (B92270) ring. Generally, the pyridine ring is electron-deficient and thus deactivated towards electrophilic attack. Consequently, electrophilic substitution reactions on isoquinoline preferentially occur on the more electron-rich carbocyclic (benzene) ring, primarily at the C-5 and C-8 positions. iust.ac.irquimicaorganica.org The stability of the resulting cationic Wheland intermediates dictates this regioselectivity. quimicaorganica.org

The presence of a chloromethyl group (-CH₂Cl) at the C-8 position significantly influences this reactivity. The chloromethyl group is electron-withdrawing due to the inductive effect of the electronegative chlorine atom. This effect deactivates the carbocyclic ring, making electrophilic aromatic substitution more difficult compared to unsubstituted isoquinoline. The deactivating influence would be most pronounced at the positions ortho and para to the C-8 substituent, which are C-7 and C-5, respectively.

PropertyInfluence of C-8 Chloromethyl Group
Ring System Isoquinoline
Directing Group -CH₂Cl (at C-8)
Electronic Effect Electron-withdrawing (Inductive)
Reactivity Deactivated towards electrophilic substitution
Predicted Regioselectivity Preferential substitution at C-5

Cycloaddition Reactions Initiated by or Involving this compound

The chloromethyl group at the C-8 position serves as a latent functional handle for generating highly reactive intermediates, which can subsequently participate in cycloaddition reactions. This reactivity is a powerful tool for the construction of complex, fused heterocyclic systems. The key strategy involves the in-situ generation of an aza-o-quinone methide analogue, which acts as a reactive diene in pericyclic transformations.

Aza-o-quinone methides are highly reactive intermediates widely used in the synthesis of nitrogen-containing heterocycles. nih.gov They are typically generated in situ from precursors such as N-(o-chloromethyl)arylamides through base-mediated elimination of hydrogen chloride. acs.orgresearchgate.net This approach has been extensively used for [4+2] cycloadditions to synthesize tetrahydroquinoline derivatives. nih.govacs.orgacs.org

In the case of this compound, base-induced elimination of HCl can generate a reactive aza-o-quinodimethane intermediate (8-methylene-8H-isoquinoline). This species is an analogue of the well-studied pyridine o-quinodimethanes, which are generated from corresponding o-bis(chloromethyl)pyridines and trapped in situ. researchgate.net The formation of this transient, non-aromatic intermediate is the key step that initiates subsequent cycloaddition cascades. The driving force for its reactivity is the re-aromatization of the isoquinoline system in the final adduct. The generation is typically achieved under basic conditions, with cesium carbonate having been noted for its effectiveness in promoting the formation of aza-o-quinone methides under mild, room temperature conditions in related systems. researchgate.net

The aza-o-quinodimethane intermediate generated from this compound is aza-diene and is primed to undergo Diels-Alder reactions with a variety of dienophiles. researchgate.net These reactions provide a convergent route to polycyclic frameworks containing the isoquinoline moiety. The regioselectivity of the cycloaddition is often high and predictable.

The reactivity profile of the aza-diene allows it to participate in both normal and inverse-electron-demand Diels-Alder reactions.

With Electron-Rich Dienophiles : In reactions with electron-rich dienophiles, such as ethyl vinyl ether, the aza-o-quinodimethane acts as the electron-poor component. This type of reaction has been observed in analogous pyridine systems, leading to specific regioisomers. researchgate.net

With Electron-Deficient Dienophiles : The intermediate can also react with electron-deficient dienophiles like N-phenylmaleimide or methyl acrylate. These reactions follow an inverse-electron-demand pathway, a common mode of reactivity for aza-o-quinone methides. nih.govacs.org For instance, the reaction of related aza-o-quinone methides with enaminones to produce quinoline (B57606) derivatives proceeds via an inverse-electron-demand [4+2] cycloaddition followed by an aromatization step. acs.org

The table below summarizes Diels-Alder reactions of analogous aza-o-quinodimethane systems, providing a model for the expected reactivity of the intermediate derived from this compound.

Aza-Diene PrecursorGeneration MethodDienophileReaction TypeProduct ClassReference
N-(2-(chloromethyl)phenyl)tosylamideBase (NaOAc)EnaminoneInverse-Electron-Demand [4+2] Cycloaddition3-Aroyl Quinolines acs.org
3,4-o-bis(chloromethyl)pyridineReductive Elimination (NaI)Ethyl vinyl ether[4+2] CycloadditionTetrahydroisoquinolines researchgate.net
3,4-o-bis(chloromethyl)pyridineReductive Elimination (NaI)Methyl acrylate[4+2] CycloadditionTetrahydroisoquinolines researchgate.net
N-(o-chloromethyl)arylamideBase (Cs₂CO₃)IndoleAsymmetric [4+2] CycloadditionIndole-annulated Tetrahydroquinolines nih.govresearchgate.net
N-(2-(chloromethyl)phenyl)methanesulfonamideBaseBifunctional Acyclic OlefinInverse-Electron-Demand Hetero-Diels–AlderFunctionalized Tetrahydroquinolines acs.org

Advanced Applications of 8 Chloromethyl Isoquinoline in Organic Synthesis and Materials Science

Precursor for Ligand Design in Catalysis Research

The strategic placement of substituents at the 8-position of the isoquinoline (B145761) ring is a known strategy for creating a chiral environment around a metal center in catalysis. However, the literature describes the synthesis of such ligands starting from precursors like 8-hydroxyisoquinoline or 8-aminoisoquinoline (B1282671) derivatives. For example, novel chiral iron catalysts for asymmetric oxidation have been developed from 8-aryl-3-formyl-isoquinolines, which are themselves synthesized via a multi-step process that does not involve 8-(Chloromethyl)isoquinoline. There is no available research demonstrating the synthesis of either chiral or achiral ligands, or their application in asymmetric catalysis, directly from this compound.

Intermediate in the Synthesis of Novel Organic Functional Materials

The isoquinoline nucleus is a component of some organic functional materials. However, searches for the synthesis of such materials did not yield any results where this compound was used as a key intermediate. The development of novel materials typically involves other functionalized isoquinoline or quinoline (B57606) derivatives.

Incorporation into Polymeric Structures

The integration of specific functional moieties into polymeric structures is a powerful strategy for creating materials with novel properties. The this compound molecule is particularly well-suited for this purpose, as the chloromethyl group provides a reactive handle for covalent attachment to polymer chains. This process, known as polymer functionalization, can be achieved through various synthetic routes.

One common approach is the post-polymerization modification, where a pre-existing polymer with suitable reactive sites is treated with this compound. For instance, polymers containing nucleophilic groups such as hydroxyl (-OH), amino (-NH2), or thiol (-SH) can readily react with the chloromethyl group via nucleophilic substitution, forming a stable covalent bond and tethering the isoquinoline unit as a side chain.

Alternatively, this compound can be first converted into a polymerizable monomer. For example, the chloromethyl group can be transformed into a vinyl, acrylate, or other polymerizable group. This functionalized monomer can then be copolymerized with other monomers to introduce the isoquinoline moiety directly into the polymer backbone or as a side chain with controlled concentration and distribution.

The incorporation of the isoquinoline moiety imparts unique characteristics to the resulting polymer. The rigid, aromatic structure of isoquinoline can enhance the thermal stability and mechanical strength of the polymer. Furthermore, the nitrogen-containing heterocyclic ring introduces polarity and the potential for hydrogen bonding, which can influence the polymer's solubility, processability, and morphology. These side-chain functionalized polymers have been explored for a variety of applications, leveraging the inherent properties of the isoquinoline unit. tandfonline.comucj.org.ua

Development of Advanced Materials with Specific Optical or Electronic Properties

The unique electronic structure of the isoquinoline ring is central to its application in advanced materials. As a heteroaromatic compound, isoquinoline possesses a delocalized π-electron system that gives rise to distinct optical and electronic properties. amerigoscientific.com When incorporated into polymeric structures, these properties can be harnessed to create materials for applications in optoelectronics, sensing, and beyond. amerigoscientific.comtandfonline.com

Optical Properties:

Isoquinoline and its derivatives are known to exhibit fluorescence, a property that is highly sought after for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. mdpi.comnih.gov The photophysical properties, such as the absorption and emission wavelengths and fluorescence quantum yield, can be finely tuned by modifying the chemical structure of the isoquinoline unit or its environment within the polymer matrix. ucj.org.uamdpi.com

Polymers functionalized with isoquinoline moieties often exhibit strong absorption in the UV region and emission in the visible spectrum. The specific wavelengths are influenced by the substitution pattern on the isoquinoline ring and the nature of the polymer backbone. For example, extending the π-conjugation of the system typically leads to a bathochromic (red) shift in both absorption and emission spectra. The local environment, including solvent polarity and the presence of other functional groups, can also significantly impact the fluorescence behavior. nih.gov

Interactive Data Table: Photophysical Properties of Isoquinoline-Containing Materials

Compound/Polymer Absorption λmax (nm) Emission λmax (nm) Quantum Yield (Φf) Reference
Isoquinoline-3-amine derivatives Varies Varies Moderate to High mdpi.com
Methacrylic polymers with 6-azo-phenylquinoline 300-375 (π-π), 400-490 (n-π) N/A N/A ucj.org.ua

This table presents generalized data based on studies of various isoquinoline and quinoline derivatives to illustrate the range of optical properties achievable. Specific values are highly dependent on the exact molecular structure and environment.

Electronic Properties:

The delocalized π-electron system in isoquinoline not only governs its optical properties but also enables it to participate in charge transport, a key requirement for electronic materials. amerigoscientific.com While pristine isoquinoline is not highly conductive, its incorporation into conjugated polymer systems can lead to materials with semiconducting or even conducting properties. rsc.orgekb.eg

The electrical conductivity of these polymers can be further enhanced through a process called doping, where oxidizing or reducing agents are introduced to generate charge carriers (polarons or bipolarons) along the polymer chain. islandarchives.ca The ability to tailor the chemical structure of isoquinoline derivatives provides a pathway to designing materials with specific electrical characteristics for a range of electronic applications. amerigoscientific.com

Interactive Data Table: Electronic Properties of Isoquinoline-Based Polymers

Polymer System Charge Carrier Mobility (cm²/Vs) HOMO (eV) LUMO (eV) Application
Isoquinoline-1,3-dione-derived conjugated polymers (P1) 0.04 (electron), 0.35 (hole) N/A N/A Field-Effect Transistors
General Quinoline-based polymers Varies Varies Varies Optoelectronics

This table provides representative data to highlight the potential of isoquinoline-containing polymers in electronic devices. Actual values are dependent on the specific polymer structure, device architecture, and measurement conditions.

Theoretical and Computational Investigations of 8 Chloromethyl Isoquinoline

Electronic Structure Analysis and Molecular Geometry

Computational chemistry offers a powerful lens to examine the electronic structure and three-dimensional arrangement of atoms in 8-(chloromethyl)isoquinoline. These investigations are foundational to understanding its physical properties and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, can predict key structural parameters. These calculations help in understanding the molecule's stability and the distribution of electrons. The geometry, frequency, and intensity of the vibrational bands of related molecules like isoquinoline (B145761) have been successfully obtained using DFT calculations. researchgate.net

The optimized structure reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, the aromatic C-C bond lengths in the isoquinoline ring are expected to be intermediate between single and double bonds, characteristic of aromatic systems. The C-Cl bond length and the angles around the chloromethyl group are also critical parameters determined through these calculations.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value
C-N bond length (ring) ~1.33 Å
C-C bond length (aromatic) ~1.40 Å
C-C bond length (C8-CH2) ~1.51 Å
C-Cl bond length ~1.78 Å
C-N-C bond angle ~117°
C-C-C bond angle (ring) ~120°

Note: These are illustrative values based on typical bond lengths and angles for similar molecular fragments. Actual values would be derived from specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

For this compound, the HOMO is likely to be distributed over the electron-rich isoquinoline ring, while the LUMO may have significant contributions from the chloromethyl group, particularly the C-Cl antibonding orbital. This distribution makes the chloromethyl carbon susceptible to nucleophilic attack. The energy of these orbitals can be used to understand and predict the outcomes of various chemical reactions. pku.edu.cn

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

Note: These are representative energy values. Precise values would be obtained from specific quantum chemical calculations.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for mapping out the energetic pathways of chemical reactions, providing a detailed understanding of reaction mechanisms.

To understand the kinetics of a reaction involving this compound, such as a nucleophilic substitution at the chloromethyl group, it is essential to identify the transition state (TS) and calculate its energy. The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy of the reaction. Finding the global minimum structure is a prerequisite for calculating the activation energy of a process. researchgate.net

Computational methods can be employed to locate the geometry of the transition state and calculate its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. The energy of this transition state is crucial for determining the rate-determining step in a multi-step reaction.

Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction pathway and energetics. Solvation models, such as the Polarizable Continuum Model (PCM), are used in computational chemistry to account for the effects of the solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule.

For reactions involving charged or polar species, such as the transition state of a nucleophilic substitution reaction of this compound, the solvent can stabilize these species, thereby lowering the activation energy and increasing the reaction rate. Computational studies on similar compounds like 8-hydroxyquinoline (B1678124) have shown that solvent effects can significantly influence molecular properties. researchgate.net The choice of solvent can therefore be a critical factor in determining the outcome of a reaction, and computational solvation models are essential for accurately predicting these effects.

Conformational Dynamics and Energy Landscape Profiling

The chloromethyl group attached to the isoquinoline ring is not static; it can rotate around the C8-C(H2) single bond. This rotation leads to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers to rotation (transition states) between them.

By systematically rotating the dihedral angle involving the isoquinoline ring and the chloromethyl group and calculating the energy at each step, an energy landscape profile can be generated. This profile reveals the most stable conformation, which is the one the molecule is most likely to adopt. The energy barriers between different conformations determine the flexibility of the molecule and the rate at which it can interconvert between different shapes. This information is valuable for understanding how the molecule might interact with other molecules, such as in a biological system or during a chemical reaction. Studies on similar aromatic compounds have demonstrated the utility of combining experimental data with computational methods to understand conformational preferences. rsc.org

Table 3: List of Chemical Compounds

Compound Name
This compound
Isoquinoline

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-(chloromethyl)isoquinoline derivatives?

  • Methodological Answer : The synthesis typically involves chloromethylation of isoquinoline precursors using formaldehyde and hydrochloric acid under acidic conditions. Key steps include:

  • Reagents : Formaldehyde (as the methylene source) and HCl (for chlorination).
  • Conditions : Reflux in a polar aprotic solvent (e.g., dichloromethane) at 60–80°C for 6–12 hours .
  • Purification : Column chromatography with silica gel or recrystallization to isolate the product.
  • Yield Optimization : Microwave-assisted synthesis can reduce reaction time by 30–50% compared to conventional heating .

Q. How can the purity and structure of this compound be confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions (e.g., chloromethyl group at C8) and confirm bicyclic framework integrity .
  • X-ray Crystallography : Resolves stereochemical ambiguities; used to validate planar isoquinoline structures .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological assays) .

Q. What are the standard protocols for evaluating the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-Vis) for 4–8 weeks. Monitor degradation via HPLC .
  • Solubility Tests : Measure in DMSO, ethanol, and aqueous buffers (pH 2–9) to assess hydrolytic stability .
  • Recommendation : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How do electronic effects of the chloromethyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Characterization : The chloromethyl group acts as an electron-withdrawing substituent, reducing electron density at C7. This enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Catalytic Systems : Use Pd/Cu catalysts for Suzuki-Miyaura couplings; optimize ligand choice (e.g., XPhos) to improve yields in C–C bond formation .
  • Kinetic Studies : Compare reaction rates with non-chlorinated analogs using DFT calculations to quantify activation barriers .

Q. How can reaction conditions be optimized for regioselective chloromethylation in isoquinoline derivatives?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor regioselectivity at C8 over C1/C3 positions .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions (e.g., dimerization) .
  • Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent accessibility .

Q. What strategies are effective in resolving contradictory biological activity data among this compound analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, fluoro) at adjacent positions and correlate with bioassay results (e.g., IC50_{50} values for kinase inhibition) .
  • Assay Validation : Replicate conflicting studies under standardized conditions (e.g., cell line, incubation time) to isolate variables .
  • Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., serotonin receptors) and reconcile discrepancies .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Methodological Answer :

  • Batch vs. Flow Chemistry : Transitioning from batch reactors to continuous flow systems improves heat dissipation and reduces byproduct formation .
  • Safety Protocols : Mitigate risks of chloromethyl ether formation (a carcinogen) by using closed systems and real-time gas monitoring .
  • Cost-Benefit Analysis : Compare microwave-assisted synthesis (high yield, low time) vs. traditional methods (lower equipment cost) .

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